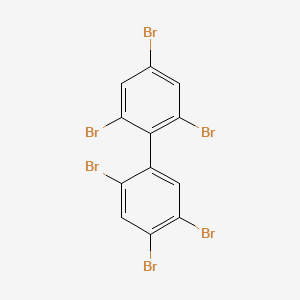
2,2',4,4',5,6'-Hexabromobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,4,4’,5,6’-Hexabromobiphenyl is a member of the polybrominated biphenyl group, which are compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. This compound is known for its persistence in the environment and its bioaccumulative properties. It has been used primarily as a flame retardant in various industrial applications .
Métodos De Preparación
The synthesis of 2,2’,4,4’,5,6’-Hexabromobiphenyl typically involves the bromination of biphenyl. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature to ensure the selective bromination at the desired positions on the biphenyl ring . Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.
Análisis De Reacciones Químicas
2,2’,4,4’,5,6’-Hexabromobiphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of brominated biphenyl oxides.
Reduction: Reduction reactions can remove bromine atoms, leading to less brominated biphenyls.
Substitution: Halogen exchange reactions can replace bromine atoms with other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2’,4,4’,5,6’-Hexabromobiphenyl has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of brominated flame retardants.
Biology: Investigated for its effects on biological systems, particularly its bioaccumulation and toxicity.
Medicine: Research on its potential health impacts, including carcinogenicity and endocrine disruption.
Industry: Utilized as a flame retardant in plastics, textiles, and electronic devices.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism. This activation can result in the production of enzymes that metabolize and detoxify the compound. Additionally, 2,2’,4,4’,5,6’-Hexabromobiphenyl can inhibit gap junction-mediated cell-cell communication, which is a mechanism associated with tumor promotion .
Comparación Con Compuestos Similares
2,2’,4,4’,5,6’-Hexabromobiphenyl is unique among polybrominated biphenyls due to its specific bromination pattern. Similar compounds include:
2,2’,4,4’,5,5’-Hexabromobiphenyl: Differing by the position of bromine atoms.
2,2’,3,4,5,6-Hexabromobiphenyl: Another isomer with a different bromination pattern.
Polybrominated diphenyl ethers (PBDEs): Structurally similar but with ether linkages instead of direct biphenyl connections.
These compounds share similar properties, such as persistence and bioaccumulation, but differ in their specific chemical behaviors and applications.
Propiedades
Número CAS |
36402-15-0 |
|---|---|
Fórmula molecular |
C12H4Br6 |
Peso molecular |
627.6 g/mol |
Nombre IUPAC |
1,2,4-tribromo-5-(2,4,6-tribromophenyl)benzene |
InChI |
InChI=1S/C12H4Br6/c13-5-1-10(17)12(11(18)2-5)6-3-8(15)9(16)4-7(6)14/h1-4H |
Clave InChI |
SGDPXKBCMMVXTH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)C2=CC(=C(C=C2Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



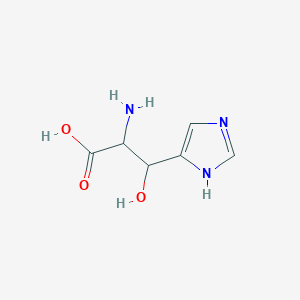
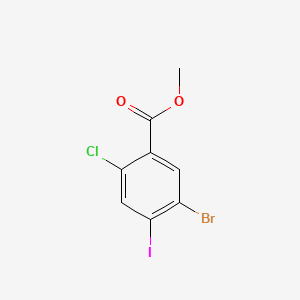

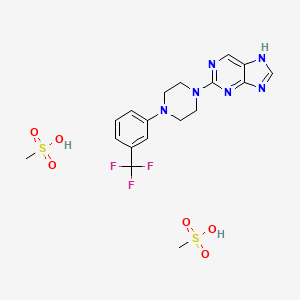
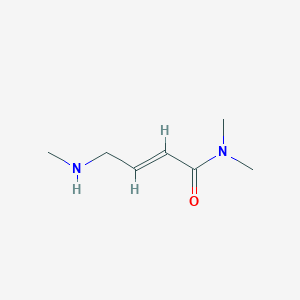
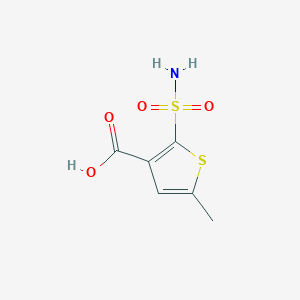
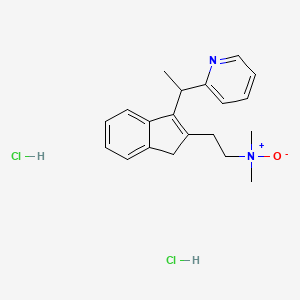
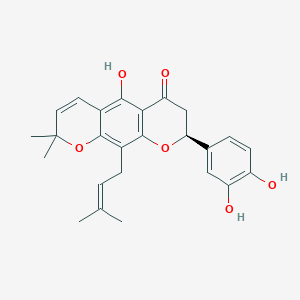
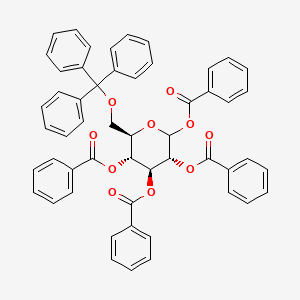
![5-[3,5-bis(Trifluoromethyl)phenyl]-2-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15290506.png)
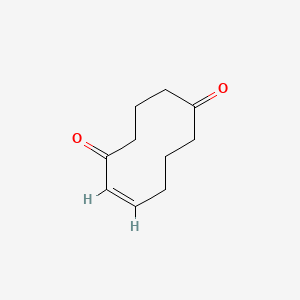

dimethylsilane](/img/structure/B15290524.png)
